REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([CH2:12][OH:13])([CH2:8][N:9]=[N+:10]=[N-:11])[CH2:4][N:5]=[N+:6]=[N-:7].S(=O)(=O)(O)O.[OH-].[Ca+2].[OH-].[CH3:22][C:23]([CH3:25])=O>>[N:5]([CH2:4][C:3]1([CH2:8][N:9]=[N+:10]=[N-:11])[CH2:12][O:13][C:23]([CH3:25])([CH3:22])[O:1][CH2:2]1)=[N+:6]=[N-:7] |f:2.3.4|
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
OCC(CN=[N+]=[N-])(CN=[N+]=[N-])CO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate and was concentrated to a syrup in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was further purified by column chromatography (eluting agent: chloroform/ethyl acetate 9:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
N(=[N+]=[N-])CC1(COC(OC1)(C)C)CN=[N+]=[N-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |